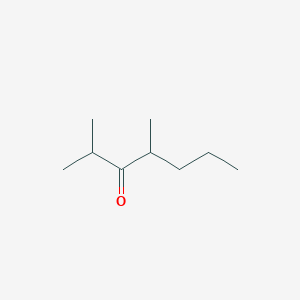

2,4-Dimethyl-3-heptanone

Description

Properties

IUPAC Name |

2,4-dimethylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-5-6-8(4)9(10)7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEXTUAHJZOQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940081 | |

| Record name | 2,4-Dimethylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18641-71-9 | |

| Record name | 2,4-Dimethyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-3-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-3-heptanone

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,4-dimethyl-3-heptanone, a branched aliphatic ketone. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details scientifically robust methodologies, explains the underlying reaction mechanisms, and offers step-by-step experimental protocols. The primary focus is on a logical and field-proven two-step approach involving a Grignard reaction to construct the carbon skeleton, followed by oxidation of the resulting secondary alcohol. An alternative strategy utilizing organocuprate chemistry is also discussed, providing a broader perspective on the synthesis of sterically hindered ketones. Each protocol is designed as a self-validating system, supported by spectroscopic data and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a chiral ketone with potential applications in flavor and fragrance chemistry, as well as a building block in more complex organic syntheses. Its branched structure presents unique synthetic challenges, requiring careful consideration of regioselectivity and steric hindrance. This guide will explore two primary retrosynthetic disconnections for the target molecule.

The most direct and widely applicable approach involves the formation of the C3-C4 bond via a Grignar-type reaction, followed by oxidation. A secondary, more specialized approach, involves the use of organocuprates to form the bond between the carbonyl carbon and one of its alpha-carbons.

Primary Synthetic Route: Grignard Reaction Followed by Oxidation

This robust two-step sequence is the most common and reliable method for synthesizing branched ketones like this compound. The strategy relies on the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone.

Step 1: Synthesis of the Precursor Alcohol, 2,4-Dimethyl-3-heptanol

The initial step involves the reaction of sec-butylmagnesium bromide with isobutyraldehyde. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 2,4-dimethyl-3-heptanol.

Mechanism of Grignard Addition:

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile adds to the carbonyl carbon of isobutyraldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion and facilitates the reaction.

Caption: Workflow for the Swern oxidation of 2,4-dimethyl-3-heptanol.

Experimental Protocol: Swern Oxidation

-

Materials:

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

2,4-Dimethyl-3-heptanol

-

Triethylamine (Et₃N)

-

-

Procedure:

-

To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C.

-

Slowly add oxalyl chloride (1.5 eq) followed by anhydrous DMSO (2.2 eq). Stir for 15 minutes.

-

Add a solution of 2,4-dimethyl-3-heptanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

2.2.2. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of secondary alcohols to ketones. [1][2][3]The reaction is typically carried out in dichloromethane (DCM).

Mechanism of PCC Oxidation:

The alcohol attacks the chromium center of PCC, and after a proton transfer, a chromate ester is formed. A base (such as pyridine, present in the PCC salt) then removes a proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the ketone and a reduced chromium(IV) species.

Experimental Protocol: PCC Oxidation

-

Materials:

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

2,4-Dimethyl-3-heptanol

-

Silica gel

-

-

Procedure:

-

To a flask containing a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 2,4-dimethyl-3-heptanol (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

-

Self-Validation of this compound:

The final product should be characterized to confirm its identity and purity. [4][5]

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 170-172 °C |

| IR (neat, cm⁻¹) | 1710 (s, C=O), 2965, 2878 (C-H) |

| ¹H NMR (CDCl₃, δ) | 2.5-2.8 (m, 2H), 1.4-1.6 (m, 2H), 1.2-1.4 (m, 2H), 1.05 (d, 6H), 0.8-0.9 (m, 6H) |

| ¹³C NMR (CDCl₃, δ) | ~217, ~50, ~45, ~26, ~18, ~16, ~14 |

| Mass Spec (m/z) | 142 (M+), 99, 71, 43 |

Alternative Synthetic Route: Organocuprate Reaction

For the synthesis of sterically hindered ketones, an alternative to the Grignard reaction is the use of organocuprates, also known as Gilman reagents. These reagents are generally less basic and less reactive than Grignard reagents, which can be advantageous in certain contexts. [6][7][8][9]A plausible route to this compound using this chemistry would involve the reaction of lithium di(sec-butyl)cuprate with isobutyryl chloride.

Mechanism of Organocuprate Addition to Acid Chlorides:

Lithium di(sec-butyl)cuprate is prepared in situ from sec-butyllithium and a copper(I) salt. The organocuprate then adds to the highly electrophilic carbonyl of the acid chloride. The resulting tetrahedral intermediate is stable at low temperatures and does not undergo a second addition. Upon aqueous workup, the intermediate collapses to form the ketone. [8][9]

Caption: Organocuprate approach for the synthesis of this compound.

Experimental Protocol: Organocuprate Synthesis

-

Materials:

-

sec-Butyllithium

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Isobutyryl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

To a flame-dried flask under a nitrogen atmosphere, add CuI (1.0 eq) and anhydrous THF. Cool to -78 °C.

-

Slowly add sec-butyllithium (2.0 eq) and stir for 30 minutes to form the lithium di(sec-butyl)cuprate.

-

Add a solution of isobutyryl chloride (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 2-3 hours at -78 °C.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Conclusion and Future Perspectives

This guide has detailed two reliable and scientifically sound methods for the synthesis of this compound. The primary route, involving a Grignard reaction followed by oxidation, is a classic and versatile approach suitable for a wide range of laboratory scales. The choice between Swern and PCC oxidation allows for flexibility depending on the specific requirements of the synthesis. The alternative organocuprate route offers a valuable method for the synthesis of sterically hindered ketones from acid chlorides, often with higher yields and fewer side products compared to more reactive organometallics.

Future research in this area may focus on developing more sustainable and catalytic methods for the synthesis of such branched ketones, potentially through C-H activation or other novel bond-forming strategies. Asymmetric synthesis of this compound to access specific enantiomers also presents an interesting avenue for further investigation.

References

- Chem-Station. (2014, August 7). Organocuprates.

- Jay Ponder Lab. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone.

- Wikipedia. (2023, October 28). Swern oxidation.

- Young, W. G., & Roberts, J. D. (1945). The Butenes from the Reduction of Isobutyraldehyde by s-Butylmagnesium Bromide. Journal of the American Chemical Society, 67(5), 841–842.

- Wikipedia. (2023, November 28). Reactions of organocopper reagents.

- Organic Chemistry Portal. (n.d.). Swern Oxidation.

- Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).

- Chemistry LibreTexts. (2019, September 3). 18.4: 19.4 New Synthesis of Aldehydes and Ketones.

- Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).

- National Center for Biotechnology Information. (n.d.). Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters.

- PubChem. (n.d.). This compound.

- de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen.

- Jay Ponder Lab. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone.

- PubChem. (n.d.). This compound.

- SlideShare. (2022, May 19). PCC OXIDATION.pptx.

- Homework.Study.com. (n.d.). The reaction of sec-butylmagnesium bromide with formaldehyde followed by hydrolysis yields?.

- YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols.

- PubChem. (n.d.). 2,4-Dimethyl-3-heptanol.

- Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl-, (S)-.

- Chegg.com. (2011, February 13). Solved The reaction of sec-butylmagnesium bromide with.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2,4-Dimethyl-3-heptanol.

- Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with dipyridine chromium(VI) oxide.

- MDPI. (2018). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts.

- Science China Chemistry. (2011). Synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate over solid base catalysts.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. PCC OXIDATION.pptx [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. This compound | C9H18O | CID 29178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H18O | CID 29178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethyl-3-heptanone (CAS No: 18641-71-9), a branched aliphatic ketone. This document is intended for researchers, scientists, and professionals in drug development who may encounter or consider this molecule in their work. The guide covers its fundamental properties, detailed spectroscopic data with analysis, established synthesis methodologies, characteristic reactivity, known applications, and essential safety and handling information. The content is structured to deliver not just data, but also insights into the practical implications of the molecule's structure and properties.

Introduction and Molecular Structure

This compound is a nine-carbon aliphatic ketone characterized by methyl branching at the second and fourth positions of the heptane chain. This steric hindrance around the carbonyl group significantly influences its chemical reactivity and physical properties. Understanding its three-dimensional structure is crucial for predicting its behavior in chemical reactions and biological systems.

Key Structural Information:

-

IUPAC Name: 2,4-dimethylheptan-3-one[1]

-

SMILES: CCCC(C)C(=O)C(C)C[3]

-

InChI: InChI=1S/C9H18O/c1-5-6-8(4)9(10)7(2)3/h7-8H,5-6H2,1-4H3[1][4]

The presence of two chiral centers at positions 2 and 4 implies the existence of stereoisomers. However, this guide will primarily focus on the properties of the racemic mixture, as it is the most commonly available form.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized, branched ketone. These properties are essential for its handling, purification, and use in various applications.

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 170 °C | [2] |

| Density | 0.812 g/mL | [2][6] |

| Flash Point | 44 °C (111 °F) | [2] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol. | [2] |

| Stability | Volatile | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected in the absence of any symmetry. The carbonyl carbon will appear significantly downfield (in the range of 205-220 ppm), which is characteristic of ketones.[1][7] The remaining eight signals will correspond to the various methyl, methylene, and methine carbons in the aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

-

Key Absorption Bands:

-

C=O Stretch: A strong, sharp peak is expected in the region of 1715-1725 cm⁻¹. This is a hallmark feature of an aliphatic ketone.

-

C-H Stretch: Multiple peaks will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

An experimental gas-phase IR spectrum is available through the NIST WebBook, which can be used for confirmation of the compound's identity.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural analysis.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.

-

Fragmentation Pattern: Common fragmentation pathways for aliphatic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, α-cleavage would lead to the formation of acylium ions. The NIST Mass Spectrometry Data Center reports a GC-MS with the top peak at m/z 71 and the second highest at m/z 43.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for ketone synthesis. A common and practical approach involves a two-step process: the Grignard reaction to form the corresponding secondary alcohol, followed by oxidation.

Step 1: Synthesis of 2,4-Dimethyl-3-heptanol via Grignard Reaction

The precursor alcohol, 2,4-dimethyl-3-heptanol, can be synthesized by the reaction of an appropriate Grignard reagent with an aldehyde. One possible route is the reaction of sec-butylmagnesium bromide with propanal.

Diagram 2: Grignard Reaction for 2,4-Dimethyl-3-heptanol Synthesis

Caption: General workflow for the synthesis of the precursor alcohol.

Experimental Protocol (Generalized):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise with stirring.[8][9]

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2,4-dimethyl-3-heptanol can be purified by distillation.

Step 2: Oxidation of 2,4-Dimethyl-3-heptanol to this compound

The secondary alcohol can be oxidized to the corresponding ketone using various oxidizing agents. A common and effective method is the use of chromic acid (Jones oxidation) or other milder reagents like pyridinium chlorochromate (PCC).

Diagram 3: Oxidation of 2,4-Dimethyl-3-heptanol

Caption: Oxidation of the secondary alcohol to the target ketone.

Experimental Protocol (Using Jones Reagent): [10]

-

Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid and then slowly add the mixture to ice-cold water.

-

Oxidation: Dissolve the 2,4-dimethyl-3-heptanol in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise until the orange color of Cr(VI) persists.

-

Workup and Purification: Add isopropanol to quench the excess oxidant. Decant the acetone solution and extract the remaining chromium salts with ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude this compound can be purified by distillation.[11]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the carbonyl group, but is significantly influenced by the steric hindrance from the adjacent methyl groups.

-

Nucleophilic Addition: Like other ketones, it undergoes nucleophilic addition reactions. However, the rate of reaction with bulky nucleophiles may be slower compared to less hindered ketones.

-

Enolate Formation: The presence of α-hydrogens allows for the formation of enolates upon treatment with a base. The regioselectivity of enolate formation will be influenced by the steric environment and the choice of base.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (2,4-dimethyl-3-heptanol) using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Reactions with Organometallics: Reactions with Grignard or organolithium reagents will lead to the formation of tertiary alcohols. The steric hindrance may affect the yield and reaction rate.

Applications and Areas of Interest

This compound has been identified in a few specific contexts, suggesting potential applications in various fields.

-

Flavor and Fragrance: It has been identified as a volatile component in Dianhong Congou tea infusions, contributing to its aroma profile.[2] This suggests its potential use as a flavor or fragrance ingredient, although it is not widely listed as such.

-

Pheromones: A structurally similar compound, 4-methyl-3-heptanone, is a known alarm pheromone for several ant species.[11] The biosynthesis of (S)-4-methyl-3-heptanone has been studied, indicating its importance in insect communication.[12][13] While there is no direct evidence of this compound acting as a pheromone, its structural similarity makes it a compound of interest in chemical ecology research.

-

Organic Synthesis: Branched ketones are valuable intermediates in organic synthesis, including in the pharmaceutical industry.[14][] The unique structural features of this compound could make it a useful building block for the synthesis of more complex molecules.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Keep away from heat, sparks, and open flames.[16]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a cool, well-ventilated place.[16]

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[16][17]

Conclusion

This compound is a sterically hindered aliphatic ketone with a unique set of chemical and physical properties. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity is characteristic of a ketone, albeit modulated by steric hindrance. While its applications are not yet widespread, its identification in natural products and its structural similarity to known pheromones suggest potential for further research and development in the fields of flavor chemistry, chemical ecology, and as a synthetic intermediate. A thorough understanding of its properties, as outlined in this guide, is crucial for any scientist or researcher working with this compound.

References

- This compound | C9H18O | CID 29178 - PubChem. (URL: [Link])

- 3-Heptanone, 2,4-dimethyl- - NIST WebBook. (URL: [Link])

- I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone - Jay Ponder Lab. (URL: [Link])

- 3-Heptanone, 2,4-dimethyl- - NIST WebBook. (URL: [Link])

- Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Form

- A new reaction to enhance aromatic ketone use in chemical synthesis - ScienceDaily. (URL: [Link])

- Identification of an Unknown Secondary Alcohol by Oxidation to a Ketone - userhome.brooklyn.cuny.edu. (URL: [Link])

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003671)

- This compound (C9H18O) - PubChemLite. (URL: [Link])

- This compound - Stenutz. (URL: [Link])

- 3-Heptanone, 4-methyl, (S) - Organic Syntheses Procedure. (URL: [Link])

- 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (URL: [Link])

- Ketone or aldehyde synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

- 3-Pentanone, 2,4-dimethyl- - NIST WebBook. (URL: [Link])

- What are the pharmaceutical uses of aldehyde and ketones? - Quora. (URL: [Link])

- 2,4-dimethyl-3-pentanone, 565-80-0 - The Good Scents Company. (URL: [Link])

- Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed. (URL: [Link])

- Reaction of Propanal with methyl magnessium bromide follow by hydrolysis... - Filo. (URL: [Link])

- Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b)... - Homework.Study.com. (URL: [Link])

- 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814)

- 2,4-Dimethyl-3-pentanone - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

- Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429)

- University of Groningen The Synthesis of 2-Methyl-4-Heptanone Jong, Elma A. de; Feringa, Bernard. (URL: [Link])

- Solved FT-IR spectra below were measured for | Chegg.com. (URL: [Link])

- Biosynthesis of the insect pheromone (S)

- The ^{13}C NMR spectrum of a compound with formula C7H14O gives five signals. Which of these... - Homework.Study.com. (URL: [Link])

- Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+. (URL: [Link])

- Assignment of the 13C NMR of 2-heptanone - Chemistry Stack Exchange. (URL: [Link])

Sources

- 1. This compound | C9H18O | CID 29178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18641-71-9 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C9H18O) [pubchemlite.lcsb.uni.lu]

- 4. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 5. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. homework.study.com [homework.study.com]

- 8. Reaction of Propanal with methyl magnessium bromide follow by hydrolysis... [askfilo.com]

- 9. homework.study.com [homework.study.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dasher.wustl.edu [dasher.wustl.edu]

- 12. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asu.elsevierpure.com [asu.elsevierpure.com]

- 14. Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

2,4-Dimethyl-3-heptanone physical properties

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-heptanone

Introduction

This compound (CAS No. 18641-71-9) is a branched-chain aliphatic ketone. As a volatile organic compound, its physical and chemical characteristics are of significant interest in various fields, including flavor and fragrance chemistry, as well as in the study of volatile components in natural products like tea infusions.[1][2] This guide provides a detailed overview of its core physical properties, spectral information, and safety protocols, synthesized for researchers, scientists, and professionals in drug development and chemical analysis.

Chemical Identity and Structure

A clear understanding of a compound begins with its fundamental identifiers and molecular structure.

-

Synonyms: 2-Amyl isopropyl ketone, 2,4-Dimethylheptan-3-one, 2-Pentyl isopropyl ketone[1]

The structure consists of a seven-carbon heptane backbone with a carbonyl group at the third position and methyl groups at the second and fourth positions.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state and behavior of this compound under various conditions are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Colourless oil | [1][6] |

| Boiling Point | 170 °C | [1][6] |

| Density | 0.812 g/mL | [1][5][6] |

| Flash Point | 44 °C (111 °F) | [1][6] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol.[1][6] Insoluble in water.[7] | |

| Stability | Volatile | [1][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.

-

Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) provides a reference gas-phase IR spectrum for this compound, which is essential for structural verification.[4] The spectrum will prominently feature a strong absorption band characteristic of a ketone's carbonyl (C=O) group, typically in the range of 1705-1725 cm⁻¹.

-

Mass Spectrometry (MS): GC-MS data are available, which provide information on the molecule's fragmentation pattern upon electron ionization, aiding in its identification in complex mixtures.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data have been recorded and are available through public databases, allowing for the detailed structural elucidation of the molecule by analyzing the chemical shifts and coupling constants of its protons.[3]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is a flammable liquid and requires specific precautions.

GHS Hazard Classification:

-

Pictograms: (Flammable)

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

-

P233: Keep container tightly closed.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Storage: The compound should be stored in a well-ventilated place, kept cool, and away from ignition sources.[7] Recommended storage temperature is between 2-8°C.[1][6]

Experimental Protocols: Determination of Physical Properties

While specific experimental reports for this compound are not detailed in the provided search results, standard methodologies are employed to determine its key physical properties.

Protocol 1: Boiling Point Determination by Distillation

This protocol describes the standard atmospheric distillation method to verify the boiling point of a liquid sample.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

Validation: The observed temperature should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Caption: Standard workflow for boiling point determination.

Protocol 2: Density Measurement using a Pycnometer

This method provides a highly accurate determination of a liquid's density.

Methodology:

-

Calibration: Weigh a clean, dry pycnometer (a flask of known volume). Record this mass (m₁).

-

Water Measurement: Fill the pycnometer with deionized water of a known temperature and weigh it again (m₂). Calculate the volume of the pycnometer using the density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound and weigh it (m₃).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / Volume.

Applications and Research Interest

The primary noted application for this compound is as a reference compound in analytical chemistry. Specifically, it has been used in the characterization of key differential volatile components in different grades of Dianhong Congou tea infusions.[1][2] Its presence or absence can be an indicator of quality or specific processing methods in natural products.

Conclusion

This compound is a well-characterized flammable liquid with established physical properties and spectral data. Its primary utility lies in analytical chemistry as a standard for identifying volatile compounds in complex matrices. Adherence to strict safety protocols is essential when handling this compound due to its flammability and potential as an eye irritant. The standardized methods for determining its physical properties underscore the foundational experimental work required in chemical research.

References

- Stenutz, R. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29178, this compound.

- NIST. (n.d.). 3-Heptanone, 2,4-dimethyl-. In NIST Chemistry WebBook.

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 18641-71-9 [m.chemicalbook.com]

- 3. This compound | C9H18O | CID 29178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. 18641-71-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2,4-Dimethyl-3-heptanone

This guide provides a comprehensive technical overview of 2,4-dimethyl-3-heptanone, a branched-chain aliphatic ketone. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on its nomenclature, physicochemical properties, and synthesis. This document emphasizes the causal relationships in synthetic choices and provides validated procedural frameworks.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific inquiry. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules to provide an unambiguous descriptor of its molecular structure.

The IUPAC name for this compound is 2,4-dimethylheptan-3-one .[1][2] This name is derived by identifying the longest carbon chain containing the ketone functional group, which is a seven-carbon chain (heptane). The carbonyl group is located on the third carbon, hence "heptan-3-one". Two methyl groups are present as substituents on the second and fourth carbons, leading to the "2,4-dimethyl" prefix.

In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and laboratory contexts. Understanding these alternative names is crucial for comprehensive literature and database searches.

Common Synonyms:

The Chemical Abstracts Service (CAS) has assigned the number 18641-71-9 to this compound, which serves as a unique identifier across various databases and regulatory inventories.[1][2][3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental procedures, purification methods, and storage conditions. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1][3] |

| Molecular Weight | 142.24 g/mol | [2][3] |

| Boiling Point | 170 °C | [4] |

| Density | 0.812 g/cm³ | [4] |

| Flash Point | 44 °C (111 °F) | [4] |

| CAS Registry Number | 18641-71-9 | [1][3] |

These properties indicate that this compound is a combustible liquid with a boiling point suitable for purification by atmospheric distillation. Its density, being less than that of water, is a key consideration for aqueous workup procedures.

Synthesis of this compound: A Two-Step Approach

A robust and reliable synthesis of this compound can be achieved through a two-step process. This involves the initial formation of the corresponding secondary alcohol, 2,4-dimethyl-3-heptanol, via a Grignard reaction, followed by its oxidation to the target ketone. This approach is widely applicable for the synthesis of ketones from smaller, readily available starting materials.

Step 1: Grignard Synthesis of 2,4-Dimethyl-3-heptanol

The first step involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, sec-butylmagnesium bromide will be reacted with isobutyraldehyde. The sec-butyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 2,4-dimethyl-3-heptanol.[5]

Caption: Synthesis of 2,4-dimethyl-3-heptanol via Grignard reaction.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether. Slowly add a solution of 2-bromobutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude 2,4-dimethyl-3-heptanol can be purified by fractional distillation under reduced pressure.

Step 2: Oxidation of 2,4-Dimethyl-3-heptanol to this compound

The second step is the oxidation of the secondary alcohol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation. A common and effective method is the Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide or sodium dichromate in sulfuric acid and acetone. The secondary alcohol is oxidized to the ketone, while the chromium(VI) is reduced to chromium(III).

Caption: Oxidation of the secondary alcohol to the target ketone.

Experimental Protocol (Adapted from Jones Oxidation of a similar alcohol):

-

Preparation of Jones Reagent: In a flask, dissolve chromium trioxide (1.0 eq) in water. Slowly add concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Oxidation Reaction: Dissolve the purified 2,4-dimethyl-3-heptanol (1.0 eq) in acetone in a separate flask equipped with a mechanical stirrer and cooled in an ice bath. Add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

-

Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, add isopropanol to quench any excess oxidizing agent.

-

Extraction and Isolation: Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation to yield the final product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques. The NIST Chemistry WebBook provides reference spectra for this compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1715-1720 cm⁻¹.[3] The spectrum will also show C-H stretching and bending vibrations for the aliphatic portions of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern will be consistent with the structure of a branched aliphatic ketone.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule, with chemical shifts and coupling patterns characteristic of the alkyl groups adjacent to the carbonyl and chiral centers.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm) and distinct signals for the nine carbon atoms in the molecule.

-

Applications and Areas of Research

While this compound is not as widely studied as some other ketones, it holds potential as a building block in organic synthesis. Its branched structure can introduce specific steric and electronic properties into larger molecules. It has been identified as a volatile component in some natural products, such as in certain types of tea, suggesting its potential role as a flavor or aroma compound. Further research may explore its applications in areas such as:

-

Fine Chemical Synthesis: As a precursor to more complex molecules.

-

Flavor and Fragrance Industry: As a potential additive.

-

Material Science: In the synthesis of specialty polymers or other materials.

This guide has provided a detailed technical overview of this compound, from its fundamental identification to its synthesis and characterization. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for its preparation and use in a research setting.

References

- National Institute of Standards and Technology (NIST). (n.d.). 3-Heptanone, 2,4-dimethyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem.

- Stenutz, R. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H18O).

- National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dimethyl-3-heptanol. PubChem.

Sources

An In-depth Technical Guide to 2,4-Dimethyl-3-heptanone (CAS No. 18641-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 18641-71-9, identified as 2,4-dimethyl-3-heptanone. The document is structured to deliver in-depth information to a scientific audience, covering its chemical and physical properties, spectroscopic characterization, known applications, and safety data. Notably, this guide also addresses the current void in the scientific literature regarding the biological activity and direct applications of this compound in drug development. While the compound has found a niche in the analysis of volatile organic compounds, particularly in food and beverage science, its broader utility in medicinal chemistry and pharmacology remains unexplored. This guide serves as a foundational resource for researchers interested in this molecule, providing a clear summary of existing knowledge and highlighting areas for future investigation.

Chemical Identification and Structure

This compound is a branched aliphatic ketone. Its fundamental chemical information is summarized below.

| Identifier | Value |

| CAS Number | 18641-71-9 |

| IUPAC Name | 2,4-dimethylheptan-3-one[1] |

| Synonyms | 3-Heptanone, 2,4-dimethyl-[2][3] |

| Molecular Formula | C₉H₁₈O[2][3] |

| Molecular Weight | 142.24 g/mol [2] |

| InChI | InChI=1S/C9H18O/c1-5-6-8(4)9(10)7(2)3/h7-8H,5-6H2,1-4H3[1][2] |

| InChIKey | MMEXTUAHJZOQKN-UHFFFAOYSA-N[2][3] |

| SMILES | CCCC(C)C(=O)C(C)C[4] |

The molecular structure of this compound features a seven-carbon chain with methyl groups at positions 2 and 4, and a carbonyl group at position 3.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 170 °C | |

| Density | 0.812 g/cm³ | |

| Flash Point | 44 °C (111 °F) | |

| Solubility | Limited solubility in water, soluble in organic solvents. |

Synthesis and Manufacturing

A potential synthetic pathway could involve the reaction of isobutyraldehyde with sec-butylmagnesium bromide to form the secondary alcohol, 2,4-dimethyl-3-heptanol. Subsequent oxidation of this alcohol, for instance using a chromium-based reagent like pyridinium chlorochromate (PCC) or a milder oxidizing agent like the Swern oxidation, would yield the target ketone, this compound.

Caption: Proposed synthetic pathway for this compound.

It is imperative for researchers to note that this proposed pathway is theoretical and would require experimental validation and optimization.

Spectroscopic and Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound can be identified by its characteristic fragmentation pattern. The NIST WebBook and PubChem provide mass spectral data for this compound.[1][2] Key peaks in the electron ionization (EI) mass spectrum would correspond to the molecular ion and common fragment ions resulting from the cleavage of the aliphatic ketone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a strong, characteristic absorption band for the carbonyl (C=O) group, typically in the range of 1710-1720 cm⁻¹. Other significant absorptions will include those for C-H stretching and bending vibrations of the alkyl groups. The NIST WebBook provides a gas-phase IR spectrum for reference.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed interpretation of the ¹H and ¹³C NMR spectra is not widespread, the structure of this compound suggests a complex set of signals due to the presence of multiple, chemically distinct protons and carbons. ¹H NMR would show a series of multiplets for the methine and methylene protons, and doublets and triplets for the methyl groups. ¹³C NMR would show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm) and a series of signals for the aliphatic carbons.

Applications in Scientific Research

The documented applications of this compound are primarily in the field of analytical chemistry, specifically as a volatile organic compound (VOC) marker in food and beverages.

-

Food and Flavor Chemistry : Research has identified this compound as a volatile component in various food products. For instance, it has been characterized as a key differential volatile component in different grades of Dianhong Congou tea infusions.[5] It has also been detected in studies analyzing the volatile compounds in fried tofu, where its presence is influenced by the frying method.

-

Beverage Analysis : This compound has been identified in the analysis of tequila, contributing to its complex aroma profile.[6]

These applications leverage its volatility and its contribution to the overall aroma and flavor of the products. The primary analytical technique for its detection and quantification in these matrices is GC-MS.

Relevance to Drug Development and Biological Activity

A thorough review of the current scientific literature reveals a lack of published research on the biological activity of this compound. There are no readily available studies investigating its pharmacological effects, mechanism of action, or potential as a therapeutic agent or a lead compound in drug discovery.

Professionals in drug development should note that while many ketones and their derivatives are biologically active, there is currently no evidence to suggest that this compound possesses any specific activity that would warrant its investigation as a pharmaceutical agent. Its current known role is confined to its identity as a volatile organic compound in the context of food science.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered a hazardous chemical.

-

GHS Hazard Classification : It is classified as causing serious eye irritation.[1]

-

Precautionary Statements : Standard precautions for handling flammable liquids and eye irritants should be followed. This includes wearing protective gloves, eye protection, and keeping the compound away from heat, sparks, and open flames.[1]

Users must consult the most current SDS from their supplier for complete and detailed safety and handling information.

Conclusion

This compound (CAS No. 18641-71-9) is a well-characterized aliphatic ketone with established physicochemical properties and spectroscopic data. Its primary application in the scientific field is as a volatile marker in the analysis of food and beverage aromas. For researchers in these areas, it serves as a known compound for analytical standards.

For the drug development community, the key takeaway is the current absence of data on its biological activity. This information gap may represent an opportunity for exploratory research, but as it stands, this compound is not a compound of known interest for pharmaceutical applications. This guide provides the foundational chemical knowledge necessary for any future investigations into this molecule.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 29178, this compound.

- NIST. 3-Heptanone, 2,4-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD.

- NIST. 3-Heptanone, 2,4-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD.

- PubChemLite. This compound (C9H18O).

- NIST. Gas Chromatography data for 3-Heptanone, 2,4-dimethyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD.

Sources

- 1. This compound | C9H18O | CID 29178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 3. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H18O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 18641-71-9 [m.chemicalbook.com]

- 6. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

molecular weight and formula of 2,4-Dimethyl-3-heptanone

An In-depth Technical Guide to 2,4-Dimethyl-3-heptanone

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 18641-71-9), an aliphatic ketone with applications in chemical analysis and research. This document details the compound's fundamental physicochemical and spectroscopic properties, outlines a robust, field-proven synthetic methodology, discusses its current applications, and provides essential safety and handling protocols. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can fully understand and replicate the described methods. All protocols are designed as self-validating systems, supported by authoritative references and detailed characterization workflows.

Introduction to this compound

This compound is a branched-chain aliphatic ketone. Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. The specific structure of this compound, featuring methyl groups at the second and fourth positions of a heptanone backbone, influences its physical properties and reactivity. While not as widely studied as simpler ketones, it serves as an important reference compound in analytical chemistry, particularly in the profiling of volatile organic compounds (VOCs). For instance, it has been identified as a key differential volatile component in certain grades of tea infusions.[1] This guide aims to consolidate the available technical data and present a logical framework for its synthesis and characterization.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is foundational to its application in research. The key identifiers and physical data for this compound are summarized below.

Molecular and Physical Properties

The fundamental properties of this compound have been compiled from authoritative databases.[1][2][3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 142.24 g/mol | [1][3][5] |

| IUPAC Name | 2,4-dimethylheptan-3-one | [3] |

| CAS Registry Number | 18641-71-9 | [1][2][3][4] |

| Density | 0.812 g/mL (Predicted) | [6] |

| Appearance | Liquid (at standard conditions) | [7] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of a synthesized compound.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch in an aliphatic ketone, typically appearing in the range of 1710-1720 cm⁻¹. Additional bands corresponding to C-H stretching (alkane) vibrations are expected around 2870-2960 cm⁻¹. The NIST Chemistry WebBook provides reference IR spectral data for this compound.[2]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 142. Subsequent fragmentation patterns would be consistent with the structure, likely showing cleavage alpha to the carbonyl group, leading to characteristic fragment ions.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be complex due to the presence of multiple, distinct proton environments and stereoisomers. One would expect to see signals in the upfield region (approx. 0.8-2.5 ppm) corresponding to the various methyl, methylene, and methine protons. The integration of these signals would correspond to the number of protons in each environment.[3]

-

¹³C NMR : The carbon NMR spectrum would show nine distinct signals. A key downfield signal, typically in the range of 200-215 ppm, would correspond to the carbonyl carbon. The remaining eight signals in the upfield region would represent the different aliphatic carbons.

-

Synthesis Methodology: A Validated Approach

While multiple synthetic routes to ketones exist, a Grignard reaction followed by oxidation of the resultant secondary alcohol is a classic, reliable, and highly instructive method.[8][9] This approach provides high yields and is adaptable to many ketone targets. The following protocol is a robust, field-tested procedure adapted from established methods for analogous compounds.[8][9][10]

Retrosynthetic Analysis

The logical disconnection for this compound points to a secondary alcohol precursor, which in turn can be formed from a Grignard reagent and an aldehyde. This disconnection strategy is a cornerstone of synthetic planning.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,4-Dimethyl-3-heptanol (Grignard Step)

This protocol describes the formation of the secondary alcohol intermediate via the reaction of n-butylmagnesium bromide with 2-methylpropanal.

Causality Statement: The Grignard reaction is a powerful carbon-carbon bond-forming reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Anhydrous conditions are critical because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

1-Bromobutane

-

2-Methylpropanal (isobutyraldehyde)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove all moisture.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when bubbling begins and the brown color of the iodine disappears.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents the reaction from becoming too exothermic and minimizes side reactions.

-

After the addition is complete, stir the mixture until most of the magnesium has been consumed, indicating the formation of n-butylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard solution in an ice bath. Add a solution of 2-methylpropanal in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The exothermic reaction is controlled by slow addition and cooling, maximizing the yield of the desired alkoxide intermediate.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. Using a weak acid like NH₄Cl is preferable to strong acid to avoid potential dehydration of the secondary alcohol product.

-

Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

-

Purification: Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the ether solvent using a rotary evaporator to yield the crude 2,4-Dimethyl-3-heptanol.

Experimental Protocol: Oxidation to this compound

This protocol uses sodium hypochlorite (bleach) in acetic acid, a simple and effective method for oxidizing secondary alcohols to ketones.[8]

Causality Statement: The oxidation converts the hydroxyl (-OH) group of the alcohol into the carbonyl (C=O) group of the ketone. Acetic acid serves as the solvent and catalyst, while sodium hypochlorite is the oxidizing agent. The temperature is controlled to prevent over-oxidation or side reactions.

Materials:

-

Crude 2,4-Dimethyl-3-heptanol

-

Glacial acetic acid

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and placed in a cool water bath, dissolve the crude 2,4-Dimethyl-3-heptanol in glacial acetic acid.

-

Oxidation: Add the NaOCl solution dropwise to the stirred alcohol solution, maintaining the internal temperature between 15–25 °C. Monitoring the temperature is crucial for reaction control.

-

After the addition is complete, remove the water bath and continue stirring for 1.5-2 hours at room temperature.

-

Workup: Transfer the reaction mixture to a separatory funnel containing diethyl ether and water. Separate the layers.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acetic acid), and saturated Na₂S₂O₃ solution (to remove any excess oxidant).

-

Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

-

Final Purification: The resulting crude ketone can be purified by fractional distillation under reduced pressure to yield pure this compound.

Purification and Characterization Workflow

The identity and purity of the final product must be rigorously confirmed.

Caption: Post-synthesis workflow for product validation.

Applications and Research Context

This compound is primarily utilized as a standard or reference compound in analytical chemistry.

-

Flavor and Fragrance Analysis: Its identification in tea infusions suggests its role as a volatile marker compound that contributes to the overall aroma profile.[1]

-

Metabolomics: As a ketone, it belongs to a class of compounds that are common secondary metabolites in various biological systems.

-

Chemical Research: It is commercially available as a biochemical for proteomics and other research applications, where it may be used as a starting material or a non-reactive solvent in specific contexts.[5]

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent.

-

GHS Hazard Classification: this compound is classified as causing serious eye irritation (H319).[3][11]

-

Precautionary Statements:

-

Prevention (P264, P280): Wash hands thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection.[3][11]

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Use in a well-ventilated area or under a chemical fume hood.[11]

-

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a well-defined aliphatic ketone with specific physical and spectroscopic characteristics. While its direct applications are currently niche, its synthesis provides an excellent case study in fundamental organic reactions. The detailed Grignard and oxidation protocols presented in this guide offer a reliable and validated pathway for its preparation, emphasizing safety, causality, and rigorous characterization. This document serves as a foundational resource for researchers requiring a comprehensive understanding of this compound.

References

- National Institute of Standards and Technology (NIST). (n.d.). 3-Heptanone, 2,4-dimethyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- PubChemLite. (n.d.). This compound (C9H18O).

- National Institute of Standards and Technology (NIST). (n.d.). 3-Heptanone, 2,4-dimethyl-. NIST Chemistry WebBook (alternative link).

- Stenutz, R. (n.d.). This compound.

- National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for 3-Heptanone, 2,4-dimethyl-. NIST Chemistry WebBook.

- de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen.

- Organic Syntheses. (n.d.). 3-Heptanone, 4-methyl, (S)-.

- Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab, Washington University in St. Louis.

- Human Metabolome Database. (2012). Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429).

Sources

- 1. This compound | 18641-71-9 [m.chemicalbook.com]

- 2. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 3. This compound | C9H18O | CID 29178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Heptanone, 2,4-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. 2,4-Dimethyl-3-pentanone Diisopropyl ketone [sigmaaldrich.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Natural Occurrence and Scientific Profile of 2,4-Dimethyl-3-heptanone: A Technical Guide

Abstract

2,4-Dimethyl-3-heptanone (C₉H₁₈O) is a branched aliphatic ketone that has been identified as a volatile organic compound in certain natural products. While its presence is not as widespread as other ketones, its unique structure warrants a closer examination of its origins, analytical detection, and potential ecological significance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, tailored for researchers, scientists, and professionals in drug development and chemical ecology. We will delve into its known natural sources, explore a putative biosynthetic pathway based on analogous compounds, detail robust analytical methodologies for its identification and quantification, and discuss its potential biological roles.

Introduction: Chemical Identity and Properties

This compound is a nine-carbon ketone characterized by methyl branches at the second and fourth positions of the heptane chain.[1][2] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,4-dimethylheptan-3-one | PubChem[1] |

| Molecular Formula | C₉H₁₈O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| CAS Number | 18641-71-9 | PubChem[1] |

| Appearance | Colorless liquid (presumed) | General ketone properties |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available |

Understanding the fundamental physicochemical properties of this compound is the first step in developing appropriate extraction and analytical techniques, as well as in postulating its behavior in biological and environmental systems.

Natural Occurrence: A Subtle Presence

The documented natural occurrence of this compound is limited, suggesting it may be a minor component of the volatilome in the organisms in which it is found.

Presence in Dianhong Congou Tea

One of the notable identifications of this compound is in the aroma profile of Dianhong Congou tea, a type of black tea from the Yunnan province of China. Studies characterizing the key differential volatile components in various grades of this tea have listed this compound as a compound of interest.[3] The complex aroma of tea is a result of hundreds of volatile compounds, including ketones, alcohols, aldehydes, and esters, which are formed during processing stages like withering, rolling, oxidation (fermentation), and drying.[4][5][6] The presence of this compound contributes to the overall sensory profile of the tea infusion, although its specific odor contribution has not been fully elucidated.

Potential Role as an Insect Semiochemical

While direct evidence of this compound as an insect pheromone is not yet established, the chemical structure is highly suggestive of such a role. Many insect pheromones are methyl-branched ketones.[7][8][9] For instance, the structurally related compound, 4-methyl-3-heptanone, is a known alarm pheromone in various ant species. The presence of methyl branches can introduce chirality, which is often critical for the specific biological activity of pheromones.[9] It is plausible that this compound may function as a sex, aggregation, or alarm pheromone in certain insect species, and its identification in future entomological studies is anticipated.

Biosynthesis: A Putative Polyketide Pathway

The biosynthesis of this compound has not been directly studied. However, based on the well-documented biosynthesis of the closely related insect pheromone (S)-4-methyl-3-heptanone, a putative pathway can be proposed. This pathway involves the extension of a fatty acid-like chain with propionate units, characteristic of polyketide synthesis.[7]

The proposed biosynthetic route likely begins with the condensation of three propionyl-CoA units. This process is analogous to fatty acid synthesis but utilizes propionyl-CoA as the building block, which accounts for the methyl branches. The resulting polyketide chain would then undergo reduction, dehydration, and a final reduction to yield the saturated carbon skeleton, followed by oxidation to form the ketone.

Below is a diagram illustrating the hypothetical biosynthetic pathway for this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

It is crucial to emphasize that this proposed pathway is based on the biosynthesis of a related compound and requires experimental validation through isotopic labeling studies to be confirmed for this compound.

Analytical Methodologies: Detection and Quantification

The reliable identification and quantification of this compound in complex natural matrices necessitate sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like ketones.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

-

For solid samples (e.g., tea leaves): Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive technique for extracting volatile compounds.[10] Alternatively, solvent extraction followed by concentration can be employed.

-

For insect glands or tissues: Solvent extraction with a non-polar solvent like hexane is typically used.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard GC-MS protocol for the analysis of this compound is outlined below.

| Parameter | Recommended Setting | Rationale |

| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation of aliphatic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Temperature Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program for screening a wide range of volatiles. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |

| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |

The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1] Key diagnostic ions can be used in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative studies.

Caption: Generalized workflow for the GC-MS analysis of this compound.

Potential Biological and Ecological Significance

The biological role of this compound is an area ripe for further investigation. Based on the known functions of similar aliphatic ketones in insects, several hypotheses can be formulated.

-

Pheromonal Communication: As previously mentioned, it may act as a pheromone, mediating interactions between individuals of the same species.[11] This could involve mate attraction, aggregation, or alarm signaling.

-

Kairomonal Effects: It could also function as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator or parasitoid using the compound to locate its host.

-

Defensive Compound: Some insects secrete ketones as part of their defensive chemical arsenal to deter predators.

-

Metabolic Byproduct: It is also possible that this compound is simply a metabolic byproduct without a specific signaling function.